1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine
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Overview
Description
1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine is a unique organic compound characterized by its bicyclic structure. The compound features a pyrrolidine ring attached to a bicyclo[2.2.2]octane framework, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, followed by cyclization and functional group modifications. The reaction conditions typically require a catalyst and specific temperature control to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and stereochemistry.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine can be compared with other bicyclic compounds such as:
Bicyclo[2.2.1]heptane: Known for its use in organic synthesis and as a structural motif in natural products.
Bicyclo[3.3.1]nonane: Utilized in the synthesis of complex organic molecules and materials.
Bicyclo[3.3.3]undecane:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
111036-01-2 |
---|---|
Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.2]octanylidenemethyl)pyrrolidine |
InChI |
InChI=1S/C13H21N/c1-2-8-14(7-1)10-13-9-11-3-5-12(13)6-4-11/h10-12H,1-9H2 |
InChI Key |
MAJDZIKJXAZISN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C=C2CC3CCC2CC3 |
Origin of Product |
United States |
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